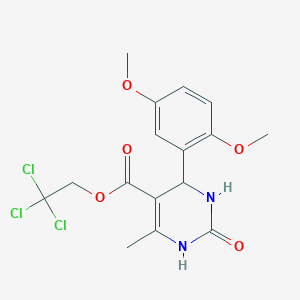![molecular formula C21H24N6O2 B4903791 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4903791.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with nitrogen bases
Mode of Action
Compounds with similar structures have been shown to react differently with nitrogen bases having different numbers of labile hydrogen atoms . For instance, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .
Biochemical Pathways
It is known that similar compounds can undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . These derivatives can be converted into substituted pyrazolo [1,5- a ]pyrimidines .
Result of Action
Similar compounds have been shown to exhibit great thermal stability , suggesting that they are also heat-resistant energetic materials .
Action Environment
Similar compounds have been shown to exhibit great thermal stability , suggesting that they may be resistant to changes in temperature.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the pyridazine ring. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMSO, acetonitrile.
Catalysts: Palladium, copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid thiophen-2-ylmethylene-hydrazide
- 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine is unique due to its specific combination of pyrazole, piperazine, and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-14-16(2)27(24-15)20-9-8-19(22-23-20)25-10-12-26(13-11-25)21(28)17-6-4-5-7-18(17)29-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQQAYLGUMZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4903709.png)

![1-ADAMANTYL(8-CYCLOHEXYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE](/img/structure/B4903730.png)
![5-[[5-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B4903749.png)
![N-(3-methoxyphenyl)-3-{1-[3-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4903756.png)
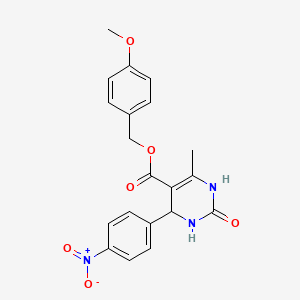
![2-{[(2-methyl-1,3-benzothiazol-5-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4903768.png)
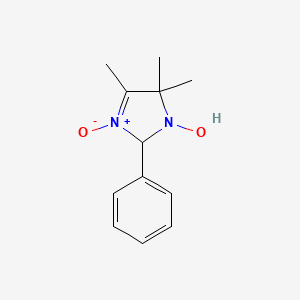
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4903774.png)
![2-[(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4903781.png)
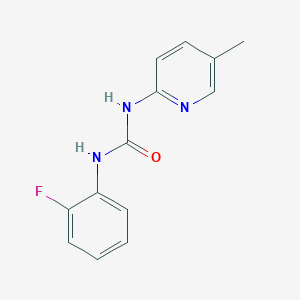
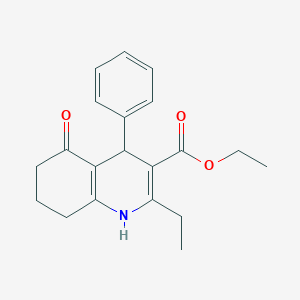
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B4903797.png)
